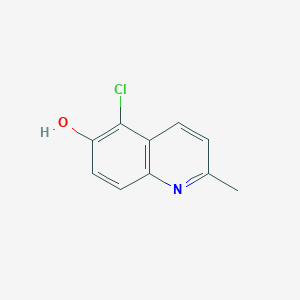
3-Nitronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitronaphthalen-1-amine: is an organic compound with the molecular formula C10H8N2O2 It is a derivative of naphthalene, where an amino group is attached to the first carbon and a nitro group is attached to the third carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitronaphthalen-1-amine can be synthesized through several methods. One common approach involves the nitration of naphthalen-1-amine. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Nitronaphthalen-1-amine undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as halogenation or alkylation, to form different derivatives.
Common Reagents and Conditions:
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Reduction: 3-Aminonaphthalen-1-amine
Substitution: Various halogenated or alkylated derivatives
Oxidation: Nitroso or nitro derivatives
Scientific Research Applications
Chemistry: 3-Nitronaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other functional materials .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. It is also used in the development of organic electronic devices and sensors .
Mechanism of Action
The mechanism of action of 3-nitronaphthalen-1-amine and its derivatives depends on the specific application. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
4-Nitronaphthalen-1-amine: Similar structure but with the nitro group at the fourth position instead of the third.
1-Naphthylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitronaphthalene: Nitro group attached to the second position, differing in reactivity and applications.
Uniqueness: The presence of both functional groups allows for diverse chemical modifications and the synthesis of a wide range of derivatives .
Properties
CAS No. |
3229-86-5 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-nitronaphthalen-1-amine |
InChI |
InChI=1S/C10H8N2O2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H,11H2 |
InChI Key |
FHVBVMVYNGVYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


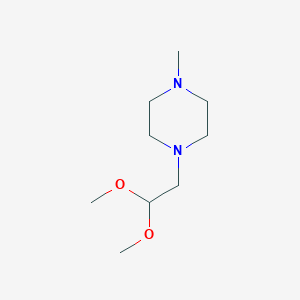
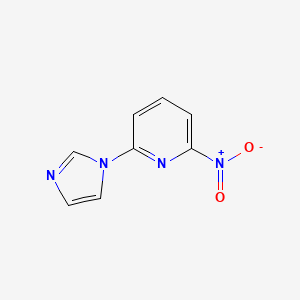

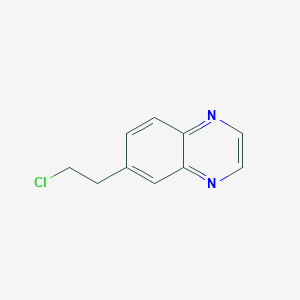
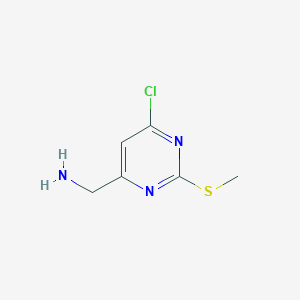

![2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11903952.png)

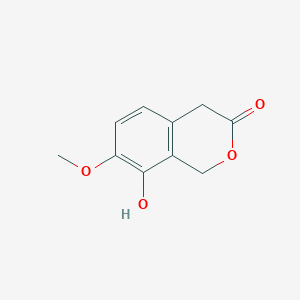

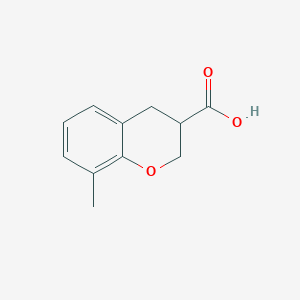
![6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11904008.png)
